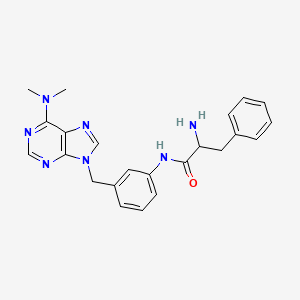
2',3'-Didehydro-2',3'-dideoxy-2'-fluoro-5-fluorocytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’-Didehydro-2’,3’-dideoxy-2’-fluoro-5-fluorocytidine is a synthetic nucleoside analog with significant antiviral properties. This compound has been studied for its potential use in treating viral infections, particularly those caused by human immunodeficiency virus (HIV) and hepatitis B virus (HBV) . The unique structure of this compound, which includes both a fluorine atom and a double bond in the sugar moiety, contributes to its potent antiviral activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Didehydro-2’,3’-dideoxy-2’-fluoro-5-fluorocytidine typically involves multiple steps, starting from readily available nucleoside precursorsThe reaction conditions often require the use of strong bases and fluorinating agents to achieve the desired modifications .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced purification techniques such as chromatography and crystallization to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
2’,3’-Didehydro-2’,3’-dideoxy-2’-fluoro-5-fluorocytidine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nucleoside’s functional groups, potentially altering its antiviral activity.
Reduction: Reduction reactions can be used to remove the double bond, converting the compound into a different nucleoside analog.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine gas). The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce a saturated nucleoside analog .
Wissenschaftliche Forschungsanwendungen
2’,3’-Didehydro-2’,3’-dideoxy-2’-fluoro-5-fluorocytidine has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of fluorine substitution on nucleoside analogs.
Biology: Researchers use this compound to investigate the mechanisms of viral replication and the development of antiviral resistance.
Medicine: It has been evaluated for its potential use in antiviral therapies, particularly for HIV and HBV infections
Industry: The compound is used in the development of new antiviral drugs and as a reference standard in pharmaceutical research
Wirkmechanismus
The mechanism of action of 2’,3’-Didehydro-2’,3’-dideoxy-2’-fluoro-5-fluorocytidine involves its incorporation into viral DNA during replication. The presence of the fluorine atoms and the double bond in the sugar moiety disrupts the normal base-pairing and elongation processes, leading to premature termination of viral DNA synthesis. This effectively inhibits viral replication and reduces the viral load in infected cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,3’-Dideoxy-2’,3’-didehydro-5-fluorocytidine: This compound lacks the additional fluorine atom at the 2’ position but shares similar antiviral properties.
2’,3’-Dideoxy-2’,3’-didehydro-3’-fluoronucleosides: These compounds have a fluorine atom at the 3’ position and exhibit potent antiviral activity.
2’,3’-Dideoxy-2’,3’-didehydro-5-fluorouridine: This compound is a uridine analog with similar structural modifications.
Uniqueness
The uniqueness of 2’,3’-Didehydro-2’,3’-dideoxy-2’-fluoro-5-fluorocytidine lies in its dual fluorine substitution and the presence of a double bond in the sugar moiety. These structural features enhance its stability and antiviral activity compared to other nucleoside analogs .
Eigenschaften
CAS-Nummer |
405238-92-8 |
|---|---|
Molekularformel |
C9H9F2N3O3 |
Molekulargewicht |
245.18 g/mol |
IUPAC-Name |
4-amino-5-fluoro-1-[(2R,5S)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H9F2N3O3/c10-5-1-4(3-15)17-8(5)14-2-6(11)7(12)13-9(14)16/h1-2,4,8,15H,3H2,(H2,12,13,16)/t4-,8+/m0/s1 |
InChI-Schlüssel |
RMFWGZMHCNHZMG-RNHFCUEFSA-N |
Isomerische SMILES |
C1=C([C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)F)F |
Kanonische SMILES |
C1=C(C(OC1CO)N2C=C(C(=NC2=O)N)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2,3,5,6-tetrachlorophenolate](/img/structure/B12690754.png)
![2-(2-Methylphenyl)pyrido[2,3-b]pyrazine-3,6-diamine](/img/structure/B12690764.png)
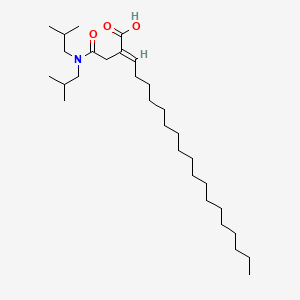
![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]pyridinium hydroxide](/img/structure/B12690775.png)
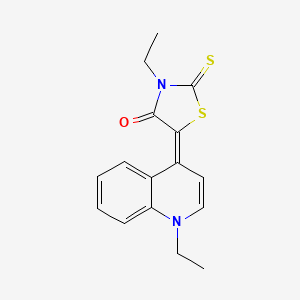
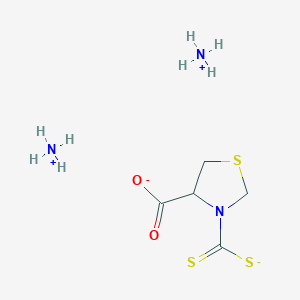
![5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine](/img/structure/B12690799.png)
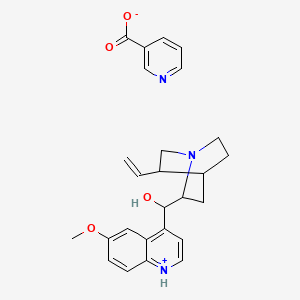
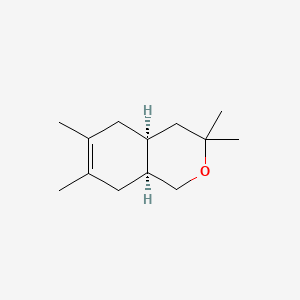
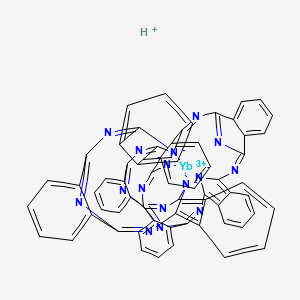
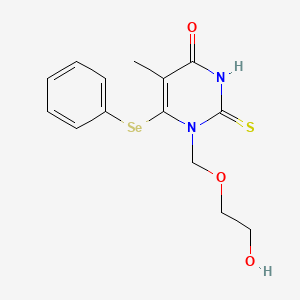
![Acetamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-](/img/structure/B12690838.png)
